molecular formula C13H24ClNO B5158924 3-(tert-butylamino)-1-(1-cyclohexen-1-yl)-1-propanone hydrochloride

3-(tert-butylamino)-1-(1-cyclohexen-1-yl)-1-propanone hydrochloride

Cat. No. B5158924
M. Wt: 245.79 g/mol
InChI Key: SHDVDRZDZQCKCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(tert-butylamino)-1-(1-cyclohexen-1-yl)-1-propanone hydrochloride, commonly known as TTA, is a chemical compound that is widely used in scientific research. TTA is a potent and selective inhibitor of the mitochondrial uncoupling protein 1 (UCP1), which plays a crucial role in thermogenesis and energy expenditure.

Mechanism of Action

TTA acts as a potent and selective inhibitor of 3-(tert-butylamino)-1-(1-cyclohexen-1-yl)-1-propanone hydrochloride, which is a mitochondrial protein that uncouples oxidative phosphorylation from ATP synthesis. 3-(tert-butylamino)-1-(1-cyclohexen-1-yl)-1-propanone hydrochloride dissipates the proton gradient across the inner mitochondrial membrane, leading to the generation of heat instead of ATP. TTA inhibits 3-(tert-butylamino)-1-(1-cyclohexen-1-yl)-1-propanone hydrochloride-mediated thermogenesis, leading to an increase in energy expenditure and a reduction in adiposity.
Biochemical and Physiological Effects:
TTA has been shown to increase energy expenditure, improve glucose homeostasis, and reduce adiposity in animal models of obesity and diabetes. TTA has also been shown to improve insulin sensitivity and reduce inflammation in adipose tissue. TTA has been shown to have no significant effect on food intake or locomotor activity.

Advantages and Limitations for Lab Experiments

TTA is a potent and selective inhibitor of 3-(tert-butylamino)-1-(1-cyclohexen-1-yl)-1-propanone hydrochloride, which makes it a valuable tool for investigating the role of 3-(tert-butylamino)-1-(1-cyclohexen-1-yl)-1-propanone hydrochloride in thermogenesis and energy expenditure. TTA is also relatively easy to synthesize and is available commercially. However, TTA has a short half-life in vivo, which limits its use in long-term studies. TTA also has a narrow therapeutic window, which requires careful dosing to avoid toxicity.

Future Directions

Future research on TTA should focus on the development of more stable and selective 3-(tert-butylamino)-1-(1-cyclohexen-1-yl)-1-propanone hydrochloride inhibitors. The identification of new 3-(tert-butylamino)-1-(1-cyclohexen-1-yl)-1-propanone hydrochloride inhibitors could lead to the development of novel therapeutics for obesity and diabetes. Future research should also investigate the role of 3-(tert-butylamino)-1-(1-cyclohexen-1-yl)-1-propanone hydrochloride in other tissues, such as muscle and liver, and its potential as a target for metabolic disease. Finally, the development of new animal models of 3-(tert-butylamino)-1-(1-cyclohexen-1-yl)-1-propanone hydrochloride deficiency could provide valuable insights into the role of 3-(tert-butylamino)-1-(1-cyclohexen-1-yl)-1-propanone hydrochloride in energy homeostasis and metabolic health.

Synthesis Methods

The synthesis of TTA involves the reaction of tert-butylamine with 1-cyclohexen-1-ol to form 1-(tert-butylamino)-1-cyclohexene. This intermediate is then reacted with 3-bromo-1-propanone to yield TTA. The final product is obtained as a hydrochloride salt.

Scientific Research Applications

TTA is widely used in scientific research to investigate the role of 3-(tert-butylamino)-1-(1-cyclohexen-1-yl)-1-propanone hydrochloride in thermogenesis and energy expenditure. 3-(tert-butylamino)-1-(1-cyclohexen-1-yl)-1-propanone hydrochloride is predominantly expressed in brown adipose tissue (BAT), which plays a crucial role in energy homeostasis and metabolic health. TTA has been shown to increase energy expenditure, improve glucose homeostasis, and reduce adiposity in animal models of obesity and diabetes.

properties

IUPAC Name

3-(tert-butylamino)-1-(cyclohexen-1-yl)propan-1-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO.ClH/c1-13(2,3)14-10-9-12(15)11-7-5-4-6-8-11;/h7,14H,4-6,8-10H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHDVDRZDZQCKCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCCC(=O)C1=CCCCC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Tert-butylamino)-1-(cyclohexen-1-yl)propan-1-one;hydrochloride

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